Methyl 3-chloro-6-methoxybenzoylformate

Description

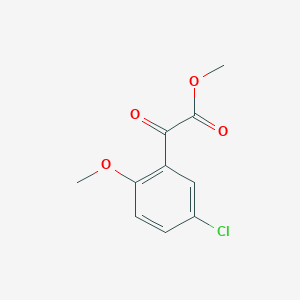

Methyl 3-chloro-6-methoxybenzoylformate is a methyl ester derivative featuring a benzoylformate backbone substituted with chlorine and methoxy groups at the 3- and 6-positions, respectively. Structurally, it belongs to the class of aromatic chloroformate esters, which are intermediates in organic synthesis for pharmaceuticals, agrochemicals, and specialty chemicals .

The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, which modulate its stability and interaction with nucleophiles. Its ester group (-COOCH₃) also contributes to hydrolysis susceptibility under acidic or basic conditions, similar to other methyl esters .

Properties

IUPAC Name |

methyl 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBCUAZQRXLTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 3-chloro-6-methoxybenzoylformate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Medicine: It may be used in the development of pharmaceuticals, especially in the design of drugs targeting specific biological pathways.

Industry: In the chemical industry, it serves as a precursor for the production of various fine chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-chloro-6-methoxybenzoylformate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

Ethyl 3-chloro-6-ethoxybenzoylformate

This analog replaces the methyl ester and methoxy groups in Methyl 3-chloro-6-methoxybenzoylformate with ethyl counterparts. Key differences include:

Methyl Chloroformate (C₂H₃ClO₂)

A simpler chloroformate ester, Methyl Chloroformate shares the reactive -OCOCl group but lacks aromatic substitution. Critical distinctions:

- Reactivity : Methyl Chloroformate reacts violently with water, producing toxic HCl gas, whereas the aromatic substitution in this compound may stabilize the molecule, reducing hydrolysis rates .

- Hazards : Methyl Chloroformate is highly corrosive and requires stringent handling protocols (e.g., local exhaust ventilation, protective clothing) . In contrast, the aromatic derivative’s hazards are likely milder but still necessitate caution due to chlorine content.

Methyl Formate (C₂H₄O₂)

A non-chlorinated methyl ester, Methyl Formate contrasts sharply:

Biological Activity

Methyl 3-chloro-6-methoxybenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a chloro substituent on the aromatic ring, which are critical for its biological activity. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It demonstrates cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.

- Results : The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to determine the inhibition zones.

- Results : Significant inhibition zones were observed, indicating potent antimicrobial activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Tubulin Binding : The compound binds to tubulin, disrupting microtubule formation, which is crucial for mitotic spindle formation during cell division.

- Enzymatic Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Yes | Yes | 15 |

| Ethyl 3-chloro-6-n-pentoxybenzoylformate | Yes | Moderate | 25 |

| BNC105 (related structure) | No | High | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.